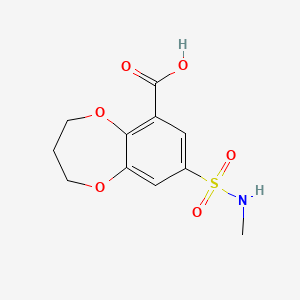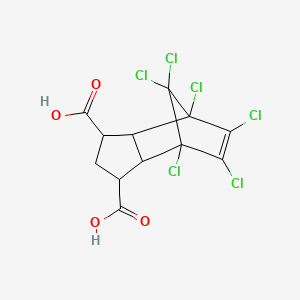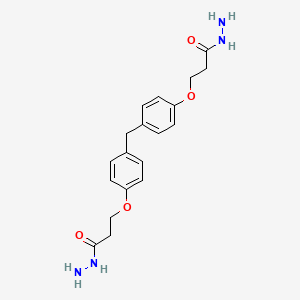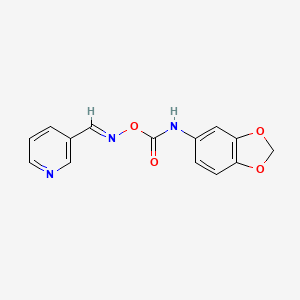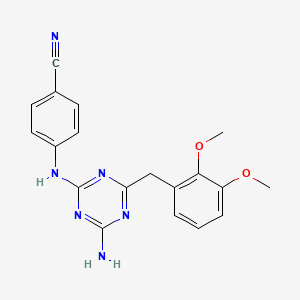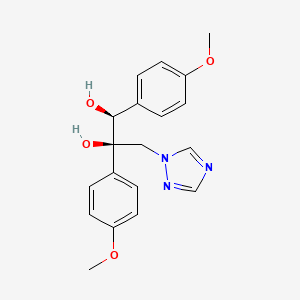![molecular formula C29H44BrCl2NO B12684248 4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-48-3](/img/structure/B12684248.png)
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound that combines a brominated phenolate with a quaternary ammonium salt. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate typically involves the bromination of 2,6-dimethylphenol. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The resulting 4-bromo-2,6-dimethylphenol is then converted to its phenolate form by treatment with a base, such as sodium hydroxide .
The preparation of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves the quaternization of dodecyl-dimethylamine with dichloromethylbenzene. This reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of these compounds follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for bromination and quaternization reactions, which enhance reaction efficiency and product yield .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2,6-dimethylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium primarily undergoes:
Nucleophilic substitution: The dichloromethyl group can be substituted with nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Substitution: Substituted phenols and quaternary ammonium salts.
Aplicaciones Científicas De Investigación
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as antimicrobial agents.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,6-dimethylphenolate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The quaternary ammonium component, [dichloro(phenyl)methyl]-dodecyl-dimethylazanium, disrupts microbial cell membranes, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combined phenolate and quaternary ammonium structure, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its solubility and reactivity in various solvents, making it versatile for multiple applications .
Propiedades
Número CAS |
85940-48-3 |
|---|---|
Fórmula molecular |
C29H44BrCl2NO |
Peso molecular |
573.5 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C8H9BrO/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-5-3-7(9)4-6(2)8(5)10/h13-15,17-18H,4-12,16,19H2,1-3H3;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
VUHBITFSOQSNLF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC1=CC(=CC(=C1[O-])C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


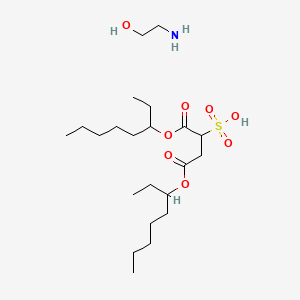
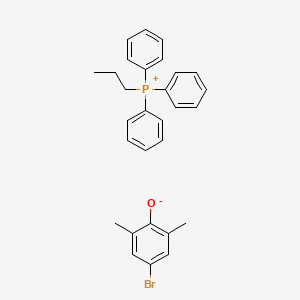
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

